tert-Butyl L-valinate
Overview
Description
Tert-Butyl L-valinate is a protected form of L-Valine . L-Valine is an essential amino acid that is used as an ingredient in cosmetic formulations, pharmaceuticals, and animal feed products . L-valine is also important for growth and ammonia detoxification in humans .
Synthesis Analysis
Traditional synthesis processes for n-butyl levulinate are confronted with various problems such as high cost of raw materials, difficulty in separating products, etc . A novel process for the preparation of Butyl Levulinate from Cellulose has been proposed . The process is composed of five main unit operations including fed-batch hydrolysis, decolorization, extraction, esterification, and purification .Molecular Structure Analysis
The molecular formula of this compound is C9H19NO2 . The average mass is 173.253 Da and the monoisotopic mass is 173.141586 Da .Chemical Reactions Analysis
As a tertiary alcohol, tert-butyl alcohol is more resistant to oxidation than the other isomers of butanol . tert-Butyl alcohol is deprotonated with a strong base to give the alkoxide .Physical and Chemical Properties Analysis
The density of this compound is 0.9±0.1 g/cm3 . The boiling point is 201.7±13.0 °C at 760 mmHg .Scientific Research Applications
Polymer Synthesis
Tert-Butyl L-valinate has been explored as an initiator in polymer synthesis. A study by Venkataraman and Wooley (2006) demonstrated the use of a L-valine-derived α-haloamide for initiating the atom transfer radical polymerization of tert-butyl acrylate. This method facilitated the synthesis of well-controlled poly(tert-butyl acrylate) and poly(tert-butyl acrylate)-b-polystyrene with specific molecular weights and polydispersity indices (Venkataraman & Wooley, 2006).
Organocatalysis in Aldol Reactions
The compound has been evaluated as an organocatalyst in aldol reactions. Vagkidis, Brown, and Clarke (2019) assessed tert-butyl L-proline imidate, alongside l-valine and l-proline nitriles, for their efficiency in catalyzing aldol reactions. They found that tert-butyl L-proline imidate was highly efficient in terms of conversion and enantioselectivity (Vagkidis, Brown, & Clarke, 2019).
Enantioselective Transfer Hydrogenation
Martin and List (2006) described the use of a salt made from tert-butyl valinate in the highly enantioselective conjugate transfer hydrogenation of alpha, beta-unsaturated ketones. This illustrates another application of this compound derivatives in asymmetric synthesis (Martin & List, 2006).
Chiral Recognition in Chromatography
This compound derivatives have been utilized in chromatographic techniques for enantioselective recognition. Dobashi and Hara (1983, 1985) conducted studies showing the use of chiral N-acetyl-L-valine-tert.-butylamide for the optical resolution of D- and L-amino acid derivatives in liquid chromatography (Dobashi & Hara, 1983), (Dobashi & Hara, 1985).
Bioactive Compound Synthesis
Research by Harunari, Komaki, and Igarashi (2017) on butyrolactol A, an antifungal polyketide, highlighted the role of tert-butyl valinate in the biosynthesis of bioactive compounds. They found that the tert-butyl group in butyrolactol A is derived from valine, indicating a biosynthetic application (Harunari, Komaki, & Igarashi, 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBVJBGFJIHJSZ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927543 | |
Record name | tert-Butyl valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13211-31-9 | |
Record name | L-Valine, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13211-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl L-valinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013211319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl L-valinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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